10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a bromophenyl group and a dimethyl substitution, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of an appropriate acetophenone derivative with an ortho-phenylenediamine in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction is usually carried out in solvents like methanol or ethanol at room temperature, yielding the desired benzodiazepine derivative with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is primarily related to its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The bromophenyl and dimethyl substitutions may influence the binding affinity and selectivity of the compound for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Another benzodiazepine derivative with similar pharmacological properties.
1,4-Benzodiazepine-2-ones: A class of compounds with a similar core structure but varying substituents, leading to different pharmacological profiles.
Uniqueness
The uniqueness of 10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitutions, which may confer distinct pharmacological properties and potential therapeutic applications. The presence of the bromophenyl group and the acetyl moiety can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
149774-82-3 |
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Molecular Formula |
C23H23BrN2O2 |
Molecular Weight |
439.3g/mol |
IUPAC Name |
5-acetyl-6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H23BrN2O2/c1-14(27)26-19-10-5-4-9-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-7-6-8-16(24)11-15/h4-11,22,25H,12-13H2,1-3H3 |
InChI Key |
UZCIMOZMIPOQJY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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